3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

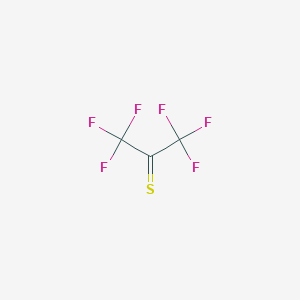

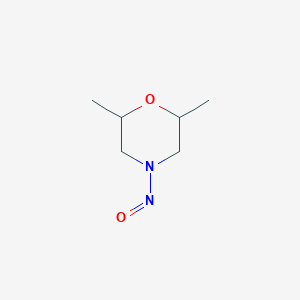

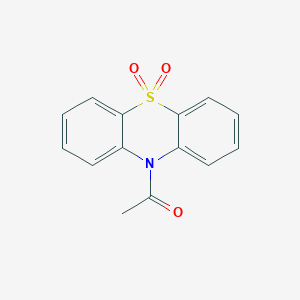

3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid (AMSA) is a chemical compound that has gained attention in scientific research due to its unique properties. AMSA is a derivative of succinylated anilines and contains three iodine atoms in its structure. It is commonly used as a tool for studying DNA topoisomerase II, an enzyme that plays an important role in DNA replication and transcription.

Mechanism Of Action

The mechanism of action of 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid involves the inhibition of DNA topoisomerase II. This enzyme is responsible for the relaxation of supercoiled DNA during DNA replication and transcription. 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid binds to the enzyme and forms a covalent bond with a specific amino acid residue in the active site of the enzyme. This results in the stabilization of the enzyme-DNA complex, which leads to the accumulation of DNA breaks and ultimately cell death.

Biochemical And Physiological Effects

3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of DNA topoisomerase II, it has been shown to induce apoptosis in a number of cell types. It has also been shown to have anti-tumor activity in vitro and in vivo. However, the exact mechanisms by which 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid induces these effects are not fully understood.

Advantages And Limitations For Lab Experiments

One advantage of using 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid in lab experiments is its potency as an inhibitor of DNA topoisomerase II. This makes it a valuable tool for studying the role of this enzyme in DNA replication and transcription. However, its low yield and high cost can be limitations for some experiments. Additionally, its mechanism of action is not fully understood, which can make interpretation of results challenging.

Future Directions

There are a number of future directions for research involving 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid. One area of interest is the development of more potent inhibitors of DNA topoisomerase II. Another area of interest is the identification of other targets for 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid and related compounds. Additionally, the development of new synthesis methods for 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid could lead to increased yields and lower costs, making it more accessible for research purposes. Finally, the exploration of the biochemical and physiological effects of 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid could lead to new insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid is a multi-step process that involves the preparation of the starting material, 3-nitroaniline, followed by the reduction of the nitro group to an amino group, and the subsequent iodination of the aniline ring. The final step involves the reaction of the iodinated aniline with succinic anhydride to form 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid. The overall yield of this process is typically low, around 10-15%.

Scientific Research Applications

3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid is widely used in scientific research as a tool for studying DNA topoisomerase II. This enzyme is essential for DNA replication and transcription, and its inhibition can lead to cell death. 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid is a potent inhibitor of topoisomerase II, and its mechanism of action involves the formation of a covalent bond between the enzyme and the drug. This results in the stabilization of the enzyme-DNA complex, which leads to the accumulation of DNA breaks and ultimately cell death.

properties

CAS RN |

1221-05-2 |

|---|---|

Product Name |

3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid |

Molecular Formula |

C11H11I3N2O3 |

Molecular Weight |

599.93 g/mol |

IUPAC Name |

4-(3-amino-2,4,6-triiodo-N-methylanilino)-4-oxobutanoic acid |

InChI |

InChI=1S/C11H11I3N2O3/c1-16(7(17)2-3-8(18)19)11-6(13)4-5(12)10(15)9(11)14/h4H,2-3,15H2,1H3,(H,18,19) |

InChI Key |

LTJAWEPNFDGFQG-UHFFFAOYSA-N |

SMILES |

CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCC(=O)O |

Canonical SMILES |

CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCC(=O)O |

Other CAS RN |

1221-05-2 |

synonyms |

3-[[N-(3-Amino-2,4,6-triiodophenyl)-N-methylamino]carbonyl]propionic acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)